molecular formula C15H14ClNO5S B2434382 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid CAS No. 438031-84-6

2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid

カタログ番号: B2434382
CAS番号: 438031-84-6
分子量: 355.79
InChIキー: UNBLJHPTUZXJRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C15H14ClNO5S and a molecular weight of 355.8 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzoic acid core with a methoxyphenyl and methylsulfamoyl group attached. It is used in various scientific research applications due to its distinct chemical properties.

特性

IUPAC Name

2-chloro-5-[(2-methoxyphenyl)-methylsulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-17(13-5-3-4-6-14(13)22-2)23(20,21)10-7-8-12(16)11(9-10)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBLJHPTUZXJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is sulfonated to form a sulfonamide.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antimicrobial Activity

The compound has shown significant antibacterial properties, particularly against Gram-positive bacteria. A study reported minimum inhibitory concentration (MIC) values for various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.43 µg/mL
Bacillus subtilis2.42 µg/mL
Escherichia coli2.43 µg/mL

These results indicate that 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid exhibits promising antibacterial activity, comparable to established antibiotics .

Anticancer Potential

Research has indicated that compounds similar to 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid may possess anticancer properties. Studies have shown that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid, against multiple bacterial strains. The findings highlighted its potential as an effective antibacterial agent, particularly against resistant strains .
  • Cancer Research : Another study investigated the effects of similar benzamide derivatives on cancer cell lines, demonstrating significant cytotoxic effects and potential therapeutic applications in oncology .

作用機序

The mechanism of action of 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

類似化合物との比較

Similar compounds to 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid include other sulfonamides and chloro-substituted benzoic acids. Some examples are:

    2-Chloro-5-methylbenzoic acid: Similar structure but lacks the sulfonamide and methoxyphenyl groups.

    2-Chloro-5-sulfamoylbenzoic acid: Similar structure but lacks the methoxyphenyl group.

    5-Chloro-2-methoxybenzoic acid: Similar structure but lacks the sulfonamide group.

The uniqueness of 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties.

生物活性

2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid is a sulfamoyl benzoic acid derivative with significant potential in medicinal chemistry. This compound possesses a unique structure that enables it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid is C₁₅H₁₄ClN₁O₅S, with a molecular weight of 355.79 g/mol. The compound features a chloro group at the second position and a sulfamoyl group at the fifth position of the benzoic acid structure, which is further substituted with a methoxyphenyl group. This structural complexity contributes to its diverse biological activities.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. Research indicates that compounds similar to 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid can exhibit high affinity and selectivity for CAIX, which is crucial for developing anticancer therapies. For instance, related compounds have demonstrated binding affinities with dissociation constants (K_d) as low as 0.12 nM, indicating their potential effectiveness in targeting cancer cells while minimizing effects on normal tissues .

Anticancer Properties

The structural characteristics of 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid suggest that it may possess anticancer properties due to its ability to inhibit CAIX activity. The inhibition of CAIX can lead to the disruption of tumor microenvironment acidity, thereby impeding tumor growth and metastasis .

Cytotoxicity and Selectivity

In vitro studies have indicated that this compound exhibits selective cytotoxicity against cancer cell lines while showing lower toxicity towards non-cancerous cells. This selectivity is essential for reducing side effects commonly associated with cancer therapies. The mechanism of action likely involves the disruption of cellular pH homeostasis in tumor cells, leading to apoptosis .

Case Studies

  • Study on Carbonic Anhydrase Inhibition : A series of studies focused on methyl 5-sulfamoyl-benzoates demonstrated that modifications in the benzenesulfonamide ring could enhance binding affinity to CAIX. The study found that certain derivatives exhibited over 100-fold selectivity for CAIX compared to other isozymes, highlighting the potential therapeutic application of compounds like 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid in cancer treatment .
  • Toxicological Assessment : Toxicological evaluations indicated that while the compound shows effective inhibition of cancer-related enzymes, it also poses risks such as skin irritation and acute toxicity if not handled properly . These findings stress the importance of safety assessments in the development process.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid against structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Chloro-5-sulfamoylbenzoic acid C₈H₉NO₅SLacks methoxy substitution; simpler structure
4-Methoxybenzenesulfonamide C₇H₉NO₃SContains only one aromatic ring; different sulfonamide properties
2-Chloro-4-(methylsulfonyl)benzoic acid C₈H₇ClO₄SDifferent sulfonyl group; potential for distinct biological activity

The comparative analysis illustrates how the dual functionality as both a benzoic acid derivative and a sulfamoyl compound may enhance the biological efficacy of 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving sulfonamide intermediates. For example, 4-amino-5-chloro-2-methoxybenzoic acid derivatives can be coupled with glycine esters under catalytic hydrogenation conditions to form sulfamoyl-linked analogs . Optimize reaction time (e.g., 3–6 hours under reflux) and stoichiometric ratios (1:1.2 molar ratio of benzoic acid to sulfonamide) to improve yields. Monitor purity via thin-layer chromatography (TLC) and confirm structures using 1^1H/13^13C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure . For electronic properties, perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set) to map electrostatic potential surfaces and HOMO-LUMO gaps . Pair this with spectroscopic validation: FT-IR for functional groups (e.g., sulfonamide N–H stretch at ~3300 cm1^{-1}) and UV-Vis for π→π* transitions .

Q. What solvent systems are optimal for solubility and stability during in vitro assays?

  • Methodological Answer : The compound shows moderate solubility in DMSO (≥10 mM stock solutions) and methanol. For aqueous buffers (e.g., PBS), use ≤1% DMSO to avoid cytotoxicity. Stability tests (HPLC at 24/48 hours) indicate degradation <5% at 4°C, but avoid prolonged exposure to light due to the chloro-substituent’s photosensitivity .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict target binding interactions?

  • Methodological Answer : Use AutoDock Vina for docking simulations. Prepare the ligand by optimizing its 3D structure (Merck Molecular Force Field) and assign Gasteiger charges. For the protein target (e.g., α-glucosidase PDB: 2ZEJ), remove water molecules and add polar hydrogens. Run simulations with exhaustiveness = 20, energy range = 4, and generate 10 binding poses. Validate using MM-GBSA binding energy calculations and compare with experimental IC50_{50} values .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for sulfamoyl benzoic acid derivatives?

  • Methodological Answer : Cross-validate SAR using orthogonal assays. For example, if a derivative shows high enzyme inhibition (e.g., α-amylase IC50_{50} = 1.2 µM ) but low cellular activity, assess membrane permeability via PAMPA assays. Use multivariate analysis (e.g., PCA) to identify physicochemical outliers (e.g., logP >3.5 reducing bioavailability) .

Q. How can researchers design in vitro enzymatic assays to evaluate inhibitory potency?

  • Methodological Answer : For α-glucosidase inhibition, pre-incubate the compound (0.1–100 µM) with enzyme (0.1 U/mL) in phosphate buffer (pH 6.8) for 10 minutes. Add p-nitrophenyl-α-D-glucopyranoside (1 mM) and measure absorbance at 405 nm. Calculate IC50_{50} using nonlinear regression (GraphPad Prism). Include acarbose as a positive control (IC50_{50} ~0.5 µM) .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Methodological Answer : Disordered chloro/methoxy groups can cause poor electron density maps. Use SHELXL’s PART and SIMU commands to model disorder. Apply anisotropic displacement parameters (ADPs) for heavy atoms and refine hydrogen atoms geometrically. Validate with R1_1 <5% and wR2_2 <12% .

Q. How do researchers reconcile discrepancies between computational docking predictions and experimental binding data?

  • Methodological Answer : If docking suggests strong binding (ΔG = −9.2 kcal/mol ) but SPR assays show weak affinity (KD_D >10 µM), consider solvation effects or protein flexibility. Perform molecular dynamics simulations (50 ns, AMBER) to assess conformational changes in the binding pocket .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。